molecular formula C13H14BrNO3 B2474667 Tert-butyl 6-bromo-1-oxo-3H-isoindole-2-carboxylate CAS No. 1817672-31-3

Tert-butyl 6-bromo-1-oxo-3H-isoindole-2-carboxylate

Cat. No.: B2474667
CAS No.: 1817672-31-3
M. Wt: 312.163
InChI Key: CKWIYOUAKWFBJR-UHFFFAOYSA-N
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Description

Tert-butyl 6-bromo-1-oxo-3H-isoindole-2-carboxylate is a chemical compound with the molecular formula C13H14BrNO3. It is a derivative of isoindole, a heterocyclic compound that is significant in various chemical and pharmaceutical applications. This compound is known for its unique structure, which includes a bromine atom and a tert-butyl ester group, making it a valuable intermediate in organic synthesis.

Scientific Research Applications

Tert-butyl 6-bromo-1-oxo-3H-isoindole-2-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands due to its unique structure.

    Medicine: Investigated for its potential as a precursor in the development of pharmaceutical agents, particularly in cancer research.

    Industry: Utilized in the production of fine chemicals and advanced materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 6-bromo-1-oxo-3H-isoindole-2-carboxylate typically involves the bromination of isoindole derivatives followed by esterification. One common method includes the reaction of 6-bromo-1-oxoisoindoline-2-carboxylic acid with tert-butyl alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out under an inert atmosphere at room temperature to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and optimize yield. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 6-bromo-1-oxo-3H-isoindole-2-carboxylate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride (LiAlH4).

    Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed to yield the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Ester Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) in water or methanol.

Major Products

    Nucleophilic Substitution: Formation of substituted isoindole derivatives.

    Reduction: Formation of 6-bromo-1-hydroxyisoindoline-2-carboxylate.

    Ester Hydrolysis: Formation of 6-bromo-1-oxoisoindoline-2-carboxylic acid.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 4-bromo-1-oxo-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-isoindole-2-carboxylate: Similar structure but with a boronate ester group.

    6-Bromo-1-oxoisoindoline-2-carboxylic acid: Lacks the tert-butyl ester group.

    Methyl 6-bromo-1-oxo-3H-isoindole-2-carboxylate: Contains a methyl ester group instead of a tert-butyl ester.

Uniqueness

Tert-butyl 6-bromo-1-oxo-3H-isoindole-2-carboxylate is unique due to its combination of a bromine atom and a tert-butyl ester group, which enhances its stability and reactivity. This makes it a valuable intermediate in organic synthesis and a useful tool in scientific research.

Properties

IUPAC Name

tert-butyl 5-bromo-3-oxo-1H-isoindole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrNO3/c1-13(2,3)18-12(17)15-7-8-4-5-9(14)6-10(8)11(15)16/h4-6H,7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKWIYOUAKWFBJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=C(C1=O)C=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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